Phenol, 2-(cyclohexylthio)-
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Overview
Description
Phenol, 2-(cyclohexylthio)- is an organic compound characterized by the presence of a phenol group substituted with a cyclohexylthio group. This compound is part of the broader class of phenolic compounds, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenol, 2-(cyclohexylthio)- typically involves the nucleophilic aromatic substitution of a phenol derivative with a cyclohexylthio group. One common method is the reaction of phenol with cyclohexylthiol in the presence of a suitable catalyst under controlled conditions. The reaction may require elevated temperatures and specific solvents to achieve optimal yields .
Industrial Production Methods
Industrial production of phenol, 2-(cyclohexylthio)- often involves large-scale chemical processes that ensure high purity and yield. These processes may include the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(cyclohexylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are often employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
Phenol, 2-(cyclohexylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of phenol, 2-(cyclohexylthio)- involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclohexylthio group may influence the compound’s lipophilicity and membrane permeability. These properties contribute to its biological activities and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound, phenol, lacks the cyclohexylthio group and has different chemical and biological properties.
4-Hexylresorcinol: A phenolic compound with a hexyl group, known for its antiseptic properties.
1-Naphthol: Contains a phenol group attached to another benzene ring, exhibiting similar reactivity but different applications.
Uniqueness
Phenol, 2-(cyclohexylthio)- is unique due to the presence of the cyclohexylthio group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
56484-57-2 |
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Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
2-cyclohexylsulfanylphenol |
InChI |
InChI=1S/C12H16OS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2 |
InChI Key |
FCOXJOCIEHKLES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2=CC=CC=C2O |
Origin of Product |
United States |
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